Cas no 84709-82-0 (1H-1,2,4-Triazole-1-ethanol,b-[(2,4-dichlorophenyl)methyl]-a-(1,1-dimethylethyl)-, (aR,bR)-)

1H-1,2,4-Triazole-1-ethanol,b-[(2,4-dichlorophenyl)methyl]-a-(1,1-dimethylethyl)-, (aR,bR)- structure
84709-82-0 structure
Productnaam:1H-1,2,4-Triazole-1-ethanol,b-[(2,4-dichlorophenyl)methyl]-a-(1,1-dimethylethyl)-, (aR,bR)-
CAS-nummer:84709-82-0
MF:C15H19N3OCl2
MW:328.23686
CID:729610
PubChem ID:158697

1H-1,2,4-Triazole-1-ethanol,b-[(2,4-dichlorophenyl)methyl]-a-(1,1-dimethylethyl)-, (aR,bR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-1,2,4-Triazole-1-ethanol,b-[(2,4-dichlorophenyl)methyl]-a-(1,1-dimethylethyl)-, (aR,bR)-
    • (2R,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
    • 1H-1,2,4-TRIAZOLE-1-ETHANOL, .BETA.-((2,4-DICHLOROPHENYL)METHYL)-.ALPHA.-(1,1-DIMETHYLETHYL)-, (R*,R*)-(+/-)-
    • PP-296
    • 1H-1,2,4-Triazole-1-ethanol, beta-((2,4-dichlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (alphaR,betaR)-rel-
    • Dicyclobutrazole
    • 1H-1,2,4-Triazole-1-ethanol, beta-((2,4-dichlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (alphaR,betaR)-
    • DICLOBUTRAZOL [MI]
    • Dichlobutrazol
    • (2RS,3RS)-1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
    • 1H-1,2,4-Triazole-1-ethanol, beta-((2,4-dichlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (R*,R*)-(+-)-
    • G0E609666R
    • SCHEMBL11489337
    • 84709-82-0
    • VIGIL, (DICLOBUTRAZOL)-
    • Diclobutrazol [BSI:ISO]
    • DICLOBUTRAZOL [ISO]
    • (R*,R*)-(+-)-beta-((2,4-Dichlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
    • 75736-33-3
    • PP296
    • 1H-1,2,4-Triazole-1-ethanol, beta-((2,4-dichlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (R*,R*)-
    • UNII-G0E609666R
    • Vigilex
    • Inchi: InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3/t13-,14+/m1/s1
    • InChI-sleutel: URDNHJIVMYZFRT-KGLIPLIRSA-N
    • LACHT: CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O

Berekende eigenschappen

  • Exacte massa: 327.091
  • Monoisotopische massa: 327.091
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 5
  • Complexiteit: 337
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 50.9Ų
  • XLogP3: 3.8

Experimentele eigenschappen

  • Dichtheid: 1.28
  • Kookpunt: 484.3°C at 760 mmHg
  • Vlampunt: 246.7°C
  • Brekindex: 1.592
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